1(4h)-Pyrazinamine,4-methyl-
Description
Overview of Pyrazinamine Class within Heterocyclic Chemistry
Heterocyclic compounds are integral to numerous biological processes and form the structural core of many pharmaceuticals. tandfonline.com Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are a key class of nitrogen-containing heterocycles. tcichemicals.com The introduction of an amino group to the pyrazine (B50134) ring gives rise to pyrazinamines, a modification that significantly influences the molecule's chemical and biological properties. abovchem.com These compounds are recognized for their diverse applications, particularly in the realm of medicinal chemistry. tandfonline.com The pyrazinamine scaffold serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. mdpi.com
Historical Perspectives on Pyrazinamine Research
The history of pyrazinamine research is intrinsically linked to the development of treatments for tuberculosis (TB). The most prominent member of this class, pyrazinamide (B1679903) (PZA), was synthesized in the mid-20th century and quickly became a crucial first-line drug in combination therapies for TB. jalsnet.com The discovery of PZA's potent sterilizing activity against semi-dormant mycobacteria, particularly in acidic environments, was a landmark in TB treatment, significantly shortening therapy duration. dost.gov.ph This historical success has spurred ongoing research into pyrazinamide analogs, with the aim of combating drug-resistant strains and improving therapeutic outcomes. mdpi.com
Structural Significance of the 1(4H)-Pyrazinamine,4-methyl- Moiety
The specific structure of 1(4H)-Pyrazinamine,4-methyl- introduces a methyl group at the 4-position of the pyrazinamine core. While direct research on this exact molecule is limited, the influence of methyl substitution on related heterocyclic compounds provides valuable insights. A methyl group can impact a molecule's properties in several ways:
Steric Effects: The size and position of the methyl group can influence the molecule's conformation and its ability to interact with biological targets. nih.gov
Electronic Effects: The electron-donating nature of a methyl group can alter the electron density of the pyrazine ring, potentially affecting its reactivity and the basicity of the nitrogen atoms.
Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity, which can affect its solubility and ability to cross cell membranes. researchgate.net
Structure-activity relationship (SAR) studies on pyrazinoic acid analogs have shown that the position of a methyl substituent can significantly impact antimycobacterial activity. For instance, a methyl group at the ortho position of a phenyl substituent on the pyrazine ring was found to abolish activity, likely due to steric hindrance, while a meta or para substitution had less of a detrimental effect. nih.gov This highlights the critical role that the precise placement of even a small functional group like methyl can play in the biological activity of pyrazinamine derivatives.
Research Gaps and Future Directions in Pyrazinamine Chemistry
Despite decades of research on pyrazinamide, several knowledge gaps remain, presenting opportunities for future investigation. A primary challenge is the emergence of drug-resistant strains of Mycobacterium tuberculosis, which necessitates the development of new and more effective pyrazinamide analogs. mdpi.com
Future research in pyrazinamine chemistry is likely to focus on several key areas:
Synthesis of Novel Analogs: The design and synthesis of new pyrazinamine derivatives with modifications to the pyrazine core and its substituents will continue to be a major focus. This includes the exploration of different substitution patterns and the introduction of various functional groups to enhance activity and overcome resistance. mdpi.comrsc.org
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different structural modifications, such as the position and nature of substituents like the methyl group, influence biological activity. nih.gov This knowledge is essential for the rational design of more potent and selective compounds.
Investigation of New Mechanisms of Action: While the mechanism of action of pyrazinamide is generally understood to involve its conversion to pyrazinoic acid, further research is needed to fully elucidate the downstream effects and identify potential new cellular targets. asm.org
Development of Prodrugs and Delivery Systems: The development of prodrug strategies and novel drug delivery systems for pyrazinamide and its analogs could help to improve their pharmacokinetic properties and reduce toxicity. nih.gov
The exploration of compounds like 1(4H)-Pyrazinamine,4-methyl- and its isomers, even if not yet extensively studied, fits within this broader research landscape. Understanding the impact of the 4-methyl group could provide valuable data points for the design of the next generation of pyrazinamine-based therapeutics.
Detailed Research Findings
While specific research findings on 1(4H)-Pyrazinamine,4-methyl- are not widely available in public literature, research on related methylated pyrazine derivatives provides valuable insights into the synthesis and potential activity of such compounds.
Synthesis of Methylated Pyrazine Derivatives
The synthesis of pyrazine derivatives often involves multi-step processes. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been achieved through the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) using coupling agents like DCC/DMAP. nih.gov Subsequent arylation reactions can be performed using Suzuki coupling with various aryl boronic acids and a palladium catalyst. nih.gov
Another approach involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be used as a starting material. tandfonline.com General procedures for creating substituted pyrazolo[3,4-d]pyrimidines involve refluxing with appropriate aldehydes and thiourea, followed by further modifications. tandfonline.com
Mannich bases of pyrazinamide have also been synthesized by reacting pyrazinamide with formaldehyde (B43269) and various substituted piperazines, sometimes utilizing microwave irradiation to improve reaction efficiency. researchgate.net These synthetic strategies demonstrate the versatility of chemical methods available for modifying the pyrazine core and introducing substituents like methyl groups.
Interactive Data Tables
Table 1: Examples of Synthesized Pyrazine Derivatives with Methyl Groups
| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline | Amide coupling | nih.gov |
| 4-(aryl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiols | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aldehyde, thiourea | Cyclocondensation | tandfonline.com |
| 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-4-((pyrazine-2-carboxamido)methyl)piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | Pyrazinamide, formaldehyde, substituted piperazine (B1678402) | Mannich reaction | researchgate.net |
| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine | Methyl-5-bromonicotinate, substituted isothiocyanates | Multi-step synthesis involving cyclization | nih.gov |
Structure
3D Structure
Properties
CAS No. |
156892-28-3 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.148 |
IUPAC Name |
4-methylpyrazin-1-amine |
InChI |
InChI=1S/C5H9N3/c1-7-2-4-8(6)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
KQVFFAZGYREQKO-UHFFFAOYSA-N |
SMILES |
CN1C=CN(C=C1)N |
Synonyms |
1(4H)-Pyrazinamine,4-methyl-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1 4h Pyrazinamine,4 Methyl and Analogues
De Novo Synthesis Approaches to the Pyrazine (B50134) Core
The foundational synthesis of the pyrazine ring system, including its reduced di- and tetrahydro forms, is most commonly achieved through the condensation of precursors that bring together the six-membered ring's constituent atoms. The specific challenge in synthesizing 1(4H)-Pyrazinamine, 4-methyl-, lies in controlling the oxidation state to yield a dihydropyrazine (B8608421) and achieving the correct placement of substituents.
Cyclocondensation Reactions for Pyrazine Ring Formation
The classical and most versatile method for constructing the pyrazine core involves the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. jst.go.jpdoi.org This [4+2] cyclocondensation initially forms a dihydropyrazine, which can be readily oxidized to the aromatic pyrazine. For the synthesis of stable dihydropyrazines, the reaction conditions must be controlled to prevent this subsequent oxidation.
Green chemistry approaches have demonstrated that these condensations can be performed efficiently in water at room temperature without the need for a catalyst, yielding 2,3-dihydropyrazines in high yields. thieme-connect.com Another approach involves the reaction of α-bromoketones with 1,2-diamines, which proceeds via a cyclization-oxidation process, often facilitated by a heterogeneous catalyst like silica-supported perchloric acid (HClO₄·SiO₂). sci-hub.st
Specific to 1,4-dihydropyrazines, which represent the core structure of 1(4H)-Pyrazinamine, 4-methyl-, synthesis can be achieved through several routes. One notable method involves the reaction of N-benzyldiphenacylamine hydrobromide with alkylamines in refluxing toluene, which directly yields stable 1,4-dialkyl-1,4-dihydropyrazines. rsc.org Alternatively, the aromatic pyrazine ring can be dearomatized through methods such as transition-metal-free diboration or electrochemical reduction to produce the 1,4-dihydropyrazine (B12976148) structure. rsc.orgcdnsciencepub.com
Table 1: Cyclocondensation Approaches to Dihydropyrazines
| Precursor 1 | Precursor 2 | Product Type | Key Features | Reference(s) |
| 1,2-Diketone | 1,2-Diamine | 2,3-Dihydropyrazine | Classical method; can be performed in water. | jst.go.jpthieme-connect.com |
| α-Bromoketone | 1,2-Diamine | Dihydropyrazine | Cyclization-oxidation mechanism; uses heterogeneous catalyst. | sci-hub.st |
| N-Benzyldiphenacylamine | Alkylamine | 1,4-Dialkyl-1,4-dihydropyrazine | Direct synthesis of stable 1,4-dihydropyrazines. | rsc.org |
| Aromatic Pyrazine | Diboron Reagent | N-Borylated 1,4-Dihydropyrazine | Transition-metal-free dearomatization. | rsc.org |
Strategies for Introducing Amino and Methyl Substituents
The introduction of the requisite 4-methyl and 1-amino substituents for the target compound can be envisioned through the careful selection of precursors in a cyclocondensation reaction. Based on established methods for 1,4-dihydropyrazine synthesis, one could theoretically employ methylamine (B109427) as the alkylamine reactant to install the N-methyl group. rsc.org The amino group at the N1 position presents a greater challenge and would likely require the use of a protected hydrazine (B178648) or a similar ammonia (B1221849) equivalent during the cyclization step.
Alternatively, substituents can be introduced by functionalizing the pyrazine ring prior to reduction. For instance, an aminopyrazine can be synthesized and then N-methylated. Subsequent reduction of the aromatic ring would lead to the desired substituted dihydropyrazine. The synthesis of aminopyrazines themselves often starts from precursors like aminomalononitrile (B1212270) or by amination of a halogenated pyrazine.
Regioselective Synthesis of 1(4H)-Pyrazinamine, 4-methyl- Isomers
Achieving regioselectivity—the precise placement of substituents—is critical in pyrazine synthesis, as multiple isomers are often possible. In the context of 1(4H)-Pyrazinamine, 4-methyl-, the goal is to form the 1,4-disubstituted dihydropyrazine isomer over other possibilities like 1,2- or 2,5-disubstituted products.
Methods starting from unsymmetrical 1,2-dicarbonyl and 1,2-diamine compounds often yield mixtures of regioisomers. doi.org However, strategies that build the ring sequentially or from highly functionalized acyclic precursors can provide greater control. The addition of Grignard reagents to N-acylpyrazinium salts, for example, has been shown to afford substituted 1,2-dihydropyrazines with high regioselectivity. beilstein-journals.org While this yields a different isomer, the principle of using an activated pyrazinium salt to direct nucleophilic attack is a key strategy for regiocontrol. For the synthesis of the target 1,4-disubstituted pattern, methods like the reaction of N-phenacylamine derivatives with specific amines offer a more direct and regioselective route to the desired 1,4-dihydropyrazine core. rsc.org
Functionalization and Derivatization of Pyrazinamine Scaffolds
Once the core pyrazinamine or a suitable precursor is obtained, a wide array of chemical transformations can be employed to introduce further diversity. These reactions typically involve the nitrogen atoms of the ring or the exocyclic amino group, or C-H functionalization of the heterocyclic core.
N-Alkylation and Acylation Strategies
The amino group and the ring nitrogen of pyrazinamine derivatives are nucleophilic and can readily undergo alkylation and acylation. N-alkylation of aminopyrazines can be achieved under various conditions. A common method involves quenching an aminopyrazinyl anion with an alkyl iodide. thieme-connect.de Another effective strategy is reductive amination, which couples the aminopyrazine with an aldehyde in the presence of a reducing agent. thieme-connect.de These methods have been used to prepare series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. thieme-connect.com
Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions can be directed to either the exocyclic amino group or a ring nitrogen, depending on the substrate and reaction conditions, allowing for the synthesis of a diverse range of amide derivatives.
Halogenation and Cross-Coupling Reactions (e.g., Buchwald–Hartwig Coupling)
Halogenated pyrazines are exceptionally useful intermediates for further functionalization via cross-coupling reactions. The electron-donating amino group in 2-aminopyrazine (B29847) facilitates electrophilic halogenation. nih.gov Efficient and selective bromination at the 5-position or dibromination at the 3- and 5-positions can be achieved using N-bromosuccinimide (NBS) in acetonitrile, often with microwave assistance to improve yields and shorten reaction times. nih.govresearchgate.net Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). nih.gov Fluorination is also possible using reagents like Selectfluor®, which can provide 5-fluoro-2-aminopyrazines with high regioselectivity. jst.go.jp
These halogenated intermediates are prime substrates for palladium-catalyzed cross-coupling reactions. The Buchwald–Hartwig amination, a powerful method for forming carbon-nitrogen bonds, allows for the coupling of an aryl halide with an amine. cdnsciencepub.comrsc.org A halogenated aminopyrazine can be coupled with various primary or secondary amines to introduce diverse substituents, a strategy widely employed in medicinal chemistry. scirp.orgacs.org
Table 2: Functionalization Reactions on Aminopyrazine Scaffolds
| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Reference(s) |
| Bromination | NBS, MeCN | C5 or C3/C5 | Bromo- or Dibromo-aminopyrazine | nih.govresearchgate.net |
| Fluorination | Selectfluor® | C5 | Fluoro-aminopyrazine | jst.go.jp |
| N-Alkylation | Alkyl Iodide or Aldehyde/Reducing Agent | N-amino or N-ring | N-Alkyl pyrazinamine | thieme-connect.comthieme-connect.de |
| Buchwald-Hartwig Coupling | Aryl/Alkyl Amine, Pd-catalyst, Base | C-halogen | N-Aryl or N-Alkyl pyrazinamine | cdnsciencepub.comscirp.orgacs.org |
Side-Chain Modifications and Substituent Introduction
The modification of side-chains and the introduction of various substituents onto the pyrazine ring are crucial strategies for modulating the biological activity of pyrazinamine analogs. Researchers have explored numerous approaches to achieve this, including aminodehalogenation reactions and metal-catalyzed cross-coupling.
One common method involves the aminodehalogenation of halopyrazines. thieme-connect.de This reaction allows for the introduction of a wide variety of amino groups at different positions on the pyrazine ring. The reactivity of the halopyrazine is influenced by the presence of other substituents; electron-withdrawing groups tend to facilitate the reaction, while electron-donating groups can hinder it. thieme-connect.de For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been achieved with yields ranging from 50.0% to 95.8%, with the variability attributed to the steric effects of the introduced substituents. nih.gov A series of twenty N-substituted 3-aminopyrazine-2-carboxamides were synthesized and categorized based on the substituent on the carboxamide nitrogen: benzyl, alkyl, and phenyl derivatives. mdpi.com
Another powerful technique for introducing substituents is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully used to synthesize aryl-aminopyrazines by coupling aminopyrazine triflates with arylboronic acids. researchgate.net The reaction conditions can be tailored to tolerate a variety of functional groups on the coupling partners. researchgate.net The Buchwald-Hartwig coupling is another valuable metal-catalyzed reaction for aminating halopyrazines, providing an alternative route to N-substituted pyrazinamines. thieme-connect.de
The introduction of different functional groups can significantly impact the properties of the resulting pyrazinamine analogs. For example, the introduction of substituents that increase the aromaticity and electron density within the pyrazine or an attached 1,2,4-triazole (B32235) ring has been shown to improve antitubercular activity. rsc.org In a study on hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold, the most promising substituents on the phenyl ring were found to be 4-fluoro and 4-methoxy groups. nih.gov
| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |
| 3-Chloropyrazine-2-carboxamide | Various amines | N-substituted 3-aminopyrazine-2-carboxamides | 50.0-95.8 | nih.gov |
| Aminopyrazinone triflate | Arylboronic acid / Palladium catalyst | Aryl-aminopyrazine | High | researchgate.net |
| 3-Ethyl-2-chloropyrazine | Pentan-3-amine / Pd2(dba)3, t-Bu3P, t-BuOK | 3-Ethyl-N-(pentan-3-yl)pyrazin-2-amine | 37 | thieme-connect.de |
| 6-Cl-Pyrazine-2-carboxylic acid | 4-Phenylthiazol-2-amine derivatives | Hybrid pyrazinamide-phenylthiazole compounds | - | nih.gov |
Green Chemistry Principles in Pyrazinamine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrazinamines to develop more environmentally friendly and efficient processes. Key areas of focus include the use of alternative reaction media, catalytic methods, and advanced synthesis technologies.
Solvent-Free and Aqueous Reaction Conditions
Moving away from hazardous organic solvents is a core tenet of green chemistry. Research has demonstrated the feasibility of synthesizing pyrazine derivatives under solvent-free conditions. For example, pyrazines can be synthesized from ethylenediamine (B42938) and 1,2-diketones at room temperature without a solvent, using silica (B1680970) gel as a recyclable catalyst. connectjournals.com Mechanochemical methods, such as solid-state grinding, also offer a solvent-free route to pyrazinamide co-crystals. isca.me
Aqueous reaction conditions provide another green alternative. The synthesis of N,N′-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines, which can incorporate a pyrazinamine moiety, has been successfully carried out in an aqueous medium without a catalyst. acs.org The use of water as a solvent not only reduces the environmental impact but can also lead to improved yields in certain reactions. acs.org
Catalytic Approaches (e.g., Metal-Catalyzed Couplings, Organocatalysis)
Catalytic methods are central to green synthesis as they reduce waste by enabling reactions to proceed with high efficiency and selectivity.
Metal-Catalyzed Couplings: As mentioned previously, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for synthesizing pyrazinamine analogs. researchgate.netthieme-connect.de These reactions are highly versatile and have been widely applied in the pharmaceutical industry for large-scale synthesis. nih.gov Efforts are ongoing to develop more sustainable catalytic systems, including the use of earth-abundant metals to replace precious metals like palladium. sustech.edu.cn Copper-catalyzed reactions have also been explored for the synthesis of pyrazine derivatives. connectjournals.com
Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis, utilizing small organic molecules as catalysts. uni-giessen.de Proline and its derivatives are prominent organocatalysts that have been used in the synthesis of various heterocyclic compounds. researchgate.net While specific examples for 1(4H)-Pyrazinamine, 4-methyl- are not extensively documented, the principles of organocatalysis are applicable to the synthesis of pyrazine-containing structures. For instance, organocatalytic tandem reactions have been employed for the enantioselective synthesis of chiral oxindoles, demonstrating the potential of this approach for creating complex heterocyclic systems. google.co.jp
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. mdpi.com Continuous-flow systems have been successfully developed for the synthesis of pyrazinamide and its derivatives.
One notable example is the integration of flow chemistry with plug flow crystallization for the synthesis of pyrazinamide. rsc.org In this process, the catalytic flow hydration of pyrazinecarbonitrile (B1219330) to pyrazinamide is performed in a packed bed column of manganese dioxide (MnO2), and the output is directly linked to a crystallizer. rsc.org This integrated approach allows for a seamless transition from synthesis to purification.
Enzymatic synthesis in a continuous-flow system has also been demonstrated for the production of pyrazinamide derivatives. rsc.orgrsc.orgnih.gov Using an immobilized lipase, Lipozyme® TL IM, researchers were able to synthesize a variety of pyrazinamide derivatives from pyrazine esters and amines with high yields and short reaction times. rsc.orgrsc.orgnih.gov This biocatalytic continuous technology provides a greener and more efficient route for the development of pyrazine-based drugs. rsc.orgrsc.org
| Green Chemistry Approach | Reaction | Key Features | Reference |
| Solvent-Free Synthesis | Ethylenediamine + 1,2-Diketones | Silica gel catalyst, room temperature | connectjournals.com |
| Aqueous Synthesis | Ethylenediamine + 2-Arylhydrazono-3-oxopropanals | No catalyst, room temperature | acs.org |
| Metal-Catalyzed Coupling | Aminopyrazinone triflate + Arylboronic acid | Palladium catalyst, high yield | researchgate.net |
| Flow Chemistry | Hydration of Pyrazinecarbonitrile | MnO2 catalyst, integrated crystallization | rsc.org |
| Enzymatic Flow Synthesis | Pyrazine esters + Amines | Immobilized lipase, short reaction time | rsc.orgrsc.orgnih.gov |
| Ultrasound-Assisted Synthesis | Chalcones + Reagents | Reduced energy consumption and reaction times | nih.gov |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis is a green technique that utilizes high-frequency sound waves to accelerate chemical reactions. numberanalytics.com This method can significantly reduce reaction times, energy consumption, and the need for harsh solvents. nih.gov The synthesis of pyrazoline derivatives, which share a heterocyclic core with pyrazinamines, has been successfully achieved using ultrasound, highlighting its potential for sustainable synthesis. nih.gov Ultrasound has also been employed in the synthesis of various other heterocyclic compounds, demonstrating its broad applicability in green organic chemistry. numberanalytics.com While specific applications to 1(4H)-Pyrazinamine, 4-methyl- are not widely reported, the principles of sonochemistry suggest its viability for the synthesis of pyrazinamine analogs.
Biotechnological and Biosynthetic Pathways to Pyrazinamines
The exploration of biotechnological and biosynthetic routes for producing pyrazinamines offers a promising avenue for sustainable and environmentally friendly synthesis. While the chemical synthesis of pyrazinamide is well-established, enzymatic and microbial processes are gaining attention.
Enzymatic synthesis, as discussed in the context of flow chemistry, represents a significant step towards biotechnological production. The use of lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, has proven effective for the amidation of pyrazine esters to form pyrazinamide derivatives. rsc.orgrsc.orgnih.gov These enzymatic reactions can be conducted under mild conditions and in greener solvents, offering a significant advantage over traditional chemical methods. rsc.org Research has shown that a continuous-flow system using an immobilized enzyme can produce pyrazinamide in high yield with a short residence time. whiterose.ac.ukwhiterose.ac.uk
Microbial hydroxylation has also been investigated as a method for modifying the pyrazine ring. For example, the hydroxylation of pyrazinecarboxylic acid to hydroxypyrazinecarboxylic acids can be achieved using biocatalysts. thieme-connect.de This demonstrates the potential of microorganisms to perform specific and selective transformations on the pyrazine scaffold.
While a complete biosynthetic pathway for 1(4H)-Pyrazinamine, 4-methyl- in microorganisms has not been fully elucidated, the existing research on enzymatic and microbial transformations of pyrazine compounds lays the groundwork for future developments in this area. The natural occurrence of various alkylpyrazines, synthesized by bacteria and found in fermented foods, further suggests the existence of biological pathways for pyrazine ring formation and modification. thieme-connect.de
Microbial Production and Biocatalysis
The formation of the aminopyrazine core, a key structural feature of the target compound, can be achieved through innovative biocatalytic methods. These strategies often leverage whole-cell systems or isolated enzymes to construct the pyrazine ring from simple precursors.
A prominent chemoenzymatic strategy employs transaminases (ATAs) for the key amination step. nih.gov In this approach, an α-diketone precursor is selectively aminated by a transaminase, such as ATA-113, to produce an α-amino ketone intermediate. This intermediate subsequently undergoes spontaneous oxidative dimerization to form the substituted pyrazine. nih.govresearchgate.net This method is notable for its high selectivity, often resulting in pure products that can be easily extracted. nih.gov
Another significant pathway involves nonribosomal peptide synthetase (NRPS)-like enzymes that possess a terminal reductase (R) domain, known as ATR enzymes. nih.gov These enzymes activate amino acids (e.g., L-leucine) and release them as amino aldehydes. These highly reactive intermediates can then dimerize and oxidize to yield various substituted pyrazines, including 2,5- and 2,6-disubstituted analogues. nih.gov The specific isomer formed can be influenced by reaction conditions such as pH. nih.gov
Whole-cell biotransformations are also utilized for producing functionalized pyrazines. For instance, microorganisms like Pseudomonas putida have been engineered to produce pyrazine derivatives. researchgate.net Some systems can synthesize N-oxides from pyrazine substrates using monooxygenases, while others can hydroxylate the pyrazine ring. researchgate.netthieme-connect.de The biosynthesis of naturally occurring pyrazines in organisms like bell peppers and fruit flies often starts from amino acids such as L-serine, L-valine, and L-leucine, which are converted into the pyrazine ring through complex enzymatic pathways. researchgate.netresearchgate.net
Table 1: Biocatalytic Synthesis of Substituted Pyrazine Analogues
| Precursor(s) | Biocatalyst/Enzyme System | Key Intermediate | Product Type | Ref |
|---|---|---|---|---|
| α-Diketones | Transaminase (ATA-113) | α-Amino ketone | Substituted Pyrazines | nih.gov |
| Amino Acids (e.g., L-leucine) | ATR Enzyme (e.g., PvfCPf0-1) | Amino aldehyde | Di-substituted Pyrazines | nih.gov |
| 2,5-Dimethylpyrazine | Pseudomonas sp. (PmlABCDEF Monooxygenase) | N/A | 2,5-Dimethylpyrazine 1-oxide | researchgate.net |
| Pyrazine-2-carboxylic acid | Wild-type microorganisms | N/A | 5-Hydroxypyrazine-2-carboxylic acid | thieme-connect.de |
Enzymatic Transformations of Pyrazine Precursors
Once an aminopyrazine scaffold is obtained, further enzymatic modifications can be applied to achieve the final target structure. For 1(4H)-Pyrazinamine, 4-methyl-, the key transformation is the regioselective N-methylation of the pyrazine ring nitrogen.
While direct enzymatic N-methylation of an aminopyrazine has not been specifically reported, significant advances have been made in the biocatalytic N-alkylation of related nitrogen-containing heterocycles. Research has demonstrated that engineered and natural methyltransferases can perform challenging, regioselective N-methylations on substrates like imidazoles, benzimidazoles, and indazoles. nih.gov These reactions are often conducted via a cyclic enzyme cascade that regenerates the methyl donor, S-adenosylmethionine (SAM), using simple and readily available reagents like methyl iodide or methyl tosylate. nih.gov This technology provides a powerful tool for site-specific methylation that could be adapted for pyrazine precursors, offering high yields and exceptional regioselectivity (>99%) that are difficult to achieve with conventional chemical methods. nih.gov
The enzymatic toolbox for creating functionalized pyrazines and related compounds is diverse, as summarized in the table below.
Table 2: Relevant Enzymatic Transformations in the Synthesis of Pyrazine Analogues
| Enzyme Class | Transformation | Substrate Type | Product Feature | Ref |
|---|---|---|---|---|
| Methyltransferases | N-methylation | N-Heterocycles | N-Methyl group | nih.gov |
| Transaminases (ATAs) | Amination | Ketones | Amino group | nih.govmdpi.com |
| Monooxygenases | Hydroxylation / N-oxidation | Pyrazines | Hydroxyl group / N-oxide | researchgate.netthieme-connect.de |
| Amino Acid Dehydrogenases | Reductive Amination | α-Keto acids | Chiral amino acids | mdpi.com |
Chemical Reactivity and Reaction Mechanisms of 1 4h Pyrazinamine,4 Methyl
Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution (SEAr) reactions challenging, as the ring is deactivated towards attack by electrophiles. mdpi.combyjus.commasterorganicchemistry.com The reaction is further complicated by the fact that the nitrogen atoms can be protonated or coordinate to Lewis acids, which are often used as catalysts, leading to even greater deactivation of the ring. mdpi.com
Nitration and Sulfonation Studies
Direct nitration of pyrazine and its simple alkyl derivatives is generally difficult to achieve under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The strongly acidic conditions lead to the protonation of the ring nitrogens, creating a highly electron-deficient dicationic species that is resistant to electrophilic attack. mdpi.com However, the presence of activating groups, such as an amino group, can facilitate nitration. For pyrazine derivatives with electron-donating groups, nitration has been observed, although the conditions can be harsh and yields may vary. researchgate.net For instance, the nitration of 2,6-dimethoxypyrazine (B1307160) has been accomplished using a 20% oleum (B3057394) and potassium nitrate (B79036) nitration system. researchgate.net In the case of 2-alkoxy-3-methylpyrazine, treatment with a nitric acid/sulfuric acid mixture has been reported to lead to the formation of a trinitromethyl-substituted pyrazine as an unexpected product. mdpi.com
There is a lack of specific studies on the nitration of 1(4h)-Pyrazinamine,4-methyl-. However, based on the general reactivity of pyrazines, it is anticipated that the amino group would direct the electrophile to the positions ortho and para to it. The methyl group would also exert a directing effect.
Direct sulfonation of the pyrazine ring is even more challenging than nitration and has not been widely reported for pyrazine or its alkyl derivatives under typical sulfonating conditions (e.g., fuming sulfuric acid). tandfonline.com The harsh acidic conditions and high temperatures required often lead to decomposition of the starting material. tandfonline.com Alternative methods, such as the reaction with sodium bisulfite, have been employed to introduce a sulfo group onto a pyrazine ring, as demonstrated in the synthesis of 2-(D-arabino-tetrahydroxybutyl)pyrazine-5-sulfonic acid. tandfonline.com The synthesis of silver(I) sulfonate complexes with various pyrazine derivatives has also been explored, indicating another potential route to pyrazine sulfonates. nih.govacs.org
Halogenation Mechanisms
The halogenation of pyrazine derivatives can be achieved, and the regioselectivity is influenced by the substituents present on the ring. The introduction of a halogen atom onto the pyrazine ring is an important transformation for further functionalization. While direct halogenation of the parent pyrazine is not straightforward, the presence of activating groups can facilitate the reaction. For instance, the bromination of 6-methylpyrazine can be achieved using bromine or N-bromosuccinimide (NBS).
The mechanism of electrophilic halogenation involves the attack of the pyrazine ring on a polarized halogen molecule or a halogen-Lewis acid complex. The presence of an amino group in 1(4H)-Pyrazinamine,4-methyl- is expected to activate the ring towards halogenation. The reaction of 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS) has been used as a key step in the synthesis of more complex pyrazine derivatives. mdpi.com
Nucleophilic Substitution Reactions at Ring Positions
In contrast to electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present on the ring. nih.govresearchgate.net
Amination and Alkoxylation Processes
The displacement of a halogen atom on a pyrazine ring by an amine (amination) or an alkoxide (alkoxylation) is a common and useful reaction. The amination of chloropyrazines with various amines can be achieved, often under thermal conditions or with the assistance of a base. nih.govresearchgate.net For example, the reaction of chloropyrazine with amines in water in the presence of potassium fluoride (B91410) provides a facile route to N-aryl- and N-alkylaminopyrazines. nih.govresearchgate.net The reactivity of the chloropyrazine is influenced by the nature of the amine. nih.govresearchgate.net
The following table summarizes the results of the amination of chloropyrazine with different amines in water with potassium fluoride.
| Amine | Product | Yield (%) |
| Morpholine | 4-(Pyrazin-2-yl)morpholine | 70 |
| Piperidine | 2-(Piperidin-1-yl)pyrazine | 68 |
| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrazine | 75 |
| Benzylamine | N-Benzylpyrazin-2-amine | 55 |
Data sourced from studies on the amination of chloropyrazine. nih.gov
Alkoxylation of halopyrazines can be accomplished by reacting them with sodium or potassium alkoxides. For instance, treating monochlorinated methylpyrazines with sodium methoxide (B1231860) yields methyl-methoxypyrazines. google.com The reaction conditions, such as temperature and solvent, can influence the efficiency of the substitution.
Halogen Displacement Reactions
Halogen atoms on the pyrazine ring are readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of pyrazine chemistry, allowing for the synthesis of a wide range of derivatives. The SNAr mechanism is generally accepted for these reactions, where the nucleophile attacks the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the halide ion to give the substituted product.
The presence of electron-withdrawing groups on the pyrazine ring can further activate it towards nucleophilic attack. The position of the halogen also plays a role in its reactivity. For instance, in dichloropyrazines, selective substitution of one chlorine atom can often be achieved. researchgate.net
Oxidation-Reduction Chemistry of the Pyrazinamine Moiety
The pyrazine ring and its substituents can undergo both oxidation and reduction reactions. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Kinetic studies on the N-oxidation of pyrazine and its 2-substituted derivatives, including 2-methylpyrazine (B48319) and 2-aminopyrazine, by bromamine-B have been conducted. researchgate.net The results indicate that electron-donating groups on the pyrazine ring enhance the rate of N-oxidation. researchgate.net The oxidation rate was found to increase in the order: 2-aminopyrazine > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine > pyrazine. researchgate.net
The side-chain methyl group can also be a site of oxidation. For example, 5-methylpyrazine-2-carboxylic acid can be oxidized to its 4-oxide derivative. google.com
Reduction of the pyrazine ring is also possible. Catalytic hydrogenation can lead to the formation of piperazine (B1678402) derivatives. The reduction of pyrazinamide (B1679903) to its corresponding amino alcohol has been reported. The specific conditions for the reduction of 1(4H)-Pyrazinamine,4-methyl- have not been detailed in the literature, but it is expected that the pyrazine ring could be reduced under appropriate catalytic hydrogenation conditions. The active form of pyrazinamide, pyrazinoic acid, has been shown to synergize with reactive oxygen species, suggesting a role for redox chemistry in its biological activity. nih.gov
Electrochemical Reduction Pathways and Intermediates
While specific electrochemical reduction studies on 1(4H)-Pyrazinamine, 4-methyl- are not extensively documented, the electrochemical behavior of related pyrazine and other nitrogen-containing heterocyclic systems can provide insights into its potential reduction pathways. The pyrazine ring, being electron-deficient, is susceptible to reduction.
The electrochemical reduction of similar heterocyclic compounds often proceeds via a stepwise addition of electrons. For instance, the reduction of activated alkenes in the presence of dielectrophiles can lead to cyclized products. tubitak.gov.trtubitak.gov.tr In the case of 1(4H)-Pyrazinamine, 4-methyl-, the initial step would likely involve a one-electron transfer to the pyrazine ring, forming a radical anion. This intermediate can then undergo further reduction or participate in coupling reactions. The presence of the amino group may influence the reduction potential and the stability of the intermediates formed.
In aprotic media, the reduction is likely to involve the direct electron transfer to the neutral molecule, while in protic media, protonation of the ring nitrogens could precede electron transfer, altering the reduction potential and mechanism. chimicatechnoacta.ru The intermediates in such reductions can be highly reactive and may dimerize or react with components of the electrolytic medium.
Table 1: Potential Electrochemical Reduction Intermediates of 1(4H)-Pyrazinamine, 4-methyl-
| Intermediate | Description |
|---|---|
| Radical Anion | Formed by the addition of a single electron to the pyrazine ring. |
| Dianion | Formed by the addition of a second electron to the radical anion. |
Oxidative Cyclization and Coupling Reactions
Oxidative cyclization reactions are a common feature in the chemistry of nitrogen-containing heterocycles, often leading to the formation of fused ring systems. researchgate.netnih.gov For 1(4H)-Pyrazinamine, 4-methyl-, the amino group provides a handle for such transformations. While direct examples for this specific compound are scarce, analogous reactions of aminopyrazines and related compounds suggest potential pathways.
For example, oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives has been reported. tandfonline.com Similarly, the amino group of 1(4H)-Pyrazinamine, 4-methyl- could react with suitable bifunctional reagents, followed by an oxidative cyclization step to form fused heterocyclic systems like imidazo[1,2-a]pyrazines or triazolo[4,3-a]pyrazines. researchgate.net Oxidants such as potassium persulfate (K₂S₂O₈) or chloramine-T are often employed in such reactions. nih.govresearchgate.net
Coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also plausible, particularly if the pyrazine ring is functionalized with a halogen atom. researchgate.net These reactions would involve the coupling of the pyrazine core with other aromatic or aliphatic moieties.
Ring Transformations and Rearrangement Reactions
The pyrazine ring, under certain conditions, can undergo transformations leading to either ring expansion or contraction, as well as thermal and photochemical rearrangements.
Expansion and Contraction of the Pyrazine Ring
Ring contraction of pyrazine derivatives has been observed, for instance, in the thermolysis of tetrazolopyrazine, which yields a pyrazinylnitrene that subsequently contracts to a 1-cyanoimidazole. wiley.com This suggests that if 1(4H)-Pyrazinamine, 4-methyl- were converted to a suitable precursor that could generate a nitrene on the pyrazine ring, a similar ring contraction might be possible.
Conversely, ring expansion reactions, though less common for simple pyrazines, can occur in related heterocyclic systems. whiterose.ac.uk Such transformations often require specific functionalities on the ring that can facilitate the insertion of atoms to expand the ring size.
Thermal and Photochemical Rearrangements
The study of thermal and photochemical reactions of pyrazines and other heterocycles reveals a variety of possible rearrangements. mangaloreuniversity.ac.inoup.com While specific data for 1(4H)-Pyrazinamine, 4-methyl- is not available, general principles of heterocyclic photochemistry can be applied. Irradiation of pyrazine derivatives can lead to isomerization or rearrangement products. For instance, photochemical rearrangements of 3H-pyrazoles are known to occur. cdnsciencepub.com
Thermal rearrangements could potentially lead to migration of the methyl group or tautomerization, although these are often high-energy processes.
Protonation Equilibria and Tautomerism Studies
The presence of both ring nitrogens and an exocyclic amino group makes the study of protonation and tautomerism in 1(4H)-Pyrazinamine, 4-methyl- particularly interesting.
Investigation of 1(4H)-Pyrazinamine, 4-methyl- Tautomeric Forms
1(4H)-Pyrazinamine, 4-methyl- can exist in several tautomeric forms. The predominant form is the aminopyrazine tautomer. However, an iminopyrazine tautomer can also exist in equilibrium. The position of this equilibrium is dependent on factors such as the solvent and temperature. thieme-connect.de
The protonation of 1(4H)-Pyrazinamine, 4-methyl- can occur at either of the ring nitrogen atoms or the exocyclic amino group. The most likely site of initial protonation is the N1 nitrogen of the pyrazine ring, which is the most basic site in similar aminopyrazines. rsc.org Further protonation could occur at the exocyclic amino group.
Computational studies on similar molecules like 2-hydrazinopyrazine have shown the existence of multiple tautomeric and protonated forms. rsc.org The relative energies of these forms can be calculated to determine the most stable species in different environments.
Table 2: Potential Tautomeric and Protonated Forms of 1(4H)-Pyrazinamine, 4-methyl-
| Form | Description |
|---|---|
| Amino Tautomer | The exocyclic nitrogen is an amino group. This is generally the most stable form. |
| Imino Tautomer | The exocyclic nitrogen is an imino group with a double bond to the ring, and the N4 nitrogen is protonated. |
| N1-Protonated Cation | Protonation occurs at the N1 position of the pyrazine ring. |
Studies on related pyrazinols and pyrazinethiols have established that they exist predominantly in their keto (pyrazin-2(1H)-one) and thione (pyrazine-2(1H)-thione) forms, respectively, rather than the hydroxy or thiol tautomers. thieme-connect.de This preference for the oxo and thione forms is a common feature in heterocyclic chemistry and provides a basis for understanding the tautomeric preferences in 1(4H)-Pyrazinamine, 4-methyl-.
Influence of Substituents on Tautomeric Preferences
The tautomeric equilibrium of pyrazinamine derivatives, including 1(4H)-Pyrazinamine, 4-methyl-, is significantly influenced by the nature and position of substituents on the pyrazine ring. These substituents can alter the relative stability of the amino and imino tautomers through electronic and steric effects.
The introduction of substituents can shift the tautomeric preference by modifying the electron density distribution within the pyrazine ring and affecting the acidity or basicity of the nitrogen atoms involved in the tautomerization. Generally, electron-donating groups and electron-withdrawing groups have opposing effects on the stability of the different tautomeric forms.
Detailed research findings from computational studies on related heterocyclic systems, such as pyrazoles and pyridines, provide valuable insights into these substituent effects. While direct experimental data on 1(4H)-Pyrazinamine, 4-methyl- is limited, these analogous systems offer a predictive framework.
For instance, in studies of 3,5-disubstituted pyrazoles, it was found that combinations of a phenyl group with an alkyl group (like methyl) favor one tautomer, while the introduction of a strongly electron-withdrawing trifluoromethyl group can switch the preference to the other tautomer. nih.gov This highlights the profound impact of the substituent's electronic nature. The position of the substituent is also critical. For example, in substituted 2-hydroxypyridines, chlorine substitution at the 5- and 6-positions favors the lactim tautomer, whereas substitution at the 3- and 4-positions results in comparable populations of both tautomers. rsc.org
In the context of pyrazine derivatives, computational studies on favipiravir (B1662787) and its analogues have shown that substituents alter the charge distribution across the molecule. tandfonline.com For example, the atomic charge at the C6 position varies significantly with different substituents, which in turn influences the molecule's electrostatic potential and interaction sites. tandfonline.com
The stability of tautomers is also affected by intramolecular interactions, such as hydrogen bonding, which can be promoted or hindered by certain substituents. chimia.ch The polarity of the solvent can further modulate these substituent effects, sometimes enhancing or diminishing the electron-donating or -withdrawing character of a group. nih.gov
Table 1: Predicted Influence of Substituent Type on Tautomeric Preference in Pyrazinamine Systems
| Substituent Type | General Effect on Tautomeric Equilibrium | Predicted Predominant Tautomer for a Substituted Pyrazinamine | Rationale |
| Electron-Donating (e.g., -CH₃, -NH₂) | Stabilizes the amino form through resonance and inductive effects. | Amino form | Increases electron density on the ring nitrogen, favoring protonation at that site. nih.govchimia.ch |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Stabilizes the imino form by withdrawing electron density. | Imino form | Decreases the basicity of the ring nitrogen, making protonation less favorable. nih.gov |
| Halogens (e.g., -Cl, -F) | Inductive electron withdrawal and resonance electron donation; overall effect depends on position. | Varies | The balance between inductive and resonance effects, along with the substituent's position, determines the outcome. rsc.org |
Advanced Spectroscopic and Structural Characterization of 1 4h Pyrazinamine,4 Methyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 1(4H)-Pyrazinamine,4-methyl-, NMR provides critical insights into its atomic arrangement and electronic environment.
The ¹H NMR spectrum of 1(4H)-Pyrazinamine,4-methyl- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the pyrazine (B50134) ring and the methyl and amine substituents.
The protons on the pyrazine ring would likely appear in the aromatic region of the spectrum. The methyl group protons would resonate in the upfield region, typically as a singlet unless coupling occurs. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms in the pyrazine ring will have chemical shifts in the downfield region characteristic of aromatic or heteroaromatic carbons. libretexts.org The methyl carbon will appear at a much higher field. The chemical shifts are influenced by the nitrogen atoms in the ring and the attached functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(4H)-Pyrazinamine,4-methyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine Ring Protons | 6.5 - 8.5 | 120 - 150 |
| N-CH₃ Protons | ~3.0 | ~40 |
| NH₂ Protons | Variable (broad) | - |
| Pyrazine Ring Carbons | - | 120 - 150 |
| C=N Carbon | - | >150 |
Note: These are predicted values and can vary based on the solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule. e-bookshelf.de
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For 1(4H)-Pyrazinamine,4-methyl-, this would be particularly useful in assigning the protons on the pyrazine ring by identifying which protons are adjacent to each other. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the methyl group and the ring protons to their corresponding carbon atoms. libretexts.org
Dynamic NMR (DNMR) is employed to study molecules that undergo conformational changes at a rate that is comparable to the NMR timescale. mdpi.com For 1(4H)-Pyrazinamine,4-methyl-, potential dynamic processes could include restricted rotation around the C-N bond of the amino group or ring inversion if the pyrazine ring is not perfectly planar.
By acquiring NMR spectra at different temperatures, one could observe changes in the line shapes of the signals. mdpi.com For example, if there is restricted rotation, separate signals for non-equivalent protons might be observed at low temperatures, which then coalesce into a single, averaged signal at higher temperatures as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change. mdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of 1(4H)-Pyrazinamine,4-methyl- would display characteristic bands associated with the pyrazinamine framework.
N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. nih.gov
C-H Stretching: The aromatic C-H stretching vibrations of the pyrazine ring are expected to appear above 3000 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ region. core.ac.uk
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. optica.org
N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically appears around 1600-1650 cm⁻¹. nih.gov
C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the ring would be found in the 1250-1350 cm⁻¹ range. core.ac.uk
Table 2: Predicted Characteristic IR and Raman Bands for 1(4H)-Pyrazinamine,4-methyl-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| N-H Stretch (asymmetric) | ~3450 | Medium-Strong | Weak |
| N-H Stretch (symmetric) | ~3350 | Medium-Strong | Weak |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |
| C=N / C=C Ring Stretch | 1400-1600 | Strong | Strong |
| N-H Bend | 1600-1650 | Strong | Weak |
| C-N Stretch | 1250-1350 | Medium | Medium |
Note: These are predicted values. Actual peak positions and intensities can be influenced by intermolecular interactions and the physical state of the sample.
Certain vibrational modes are sensitive to the conformation of the molecule. For 1(4H)-Pyrazinamine,4-methyl-, these would primarily involve the amino and methyl groups.
The torsional and out-of-plane bending modes of the amino group are sensitive to its orientation relative to the pyrazine ring. Hydrogen bonding, both intramolecular and intermolecular, can significantly affect the frequency and shape of the N-H stretching and bending bands. acs.org
Similarly, the rocking and twisting modes of the methyl group can be influenced by its rotational conformation. researchgate.net These conformation-sensitive bands are often found in the lower frequency region of the spectrum (below 1000 cm⁻¹) and can provide subtle but important details about the three-dimensional structure of the molecule in its solid or solution state. spectroscopyonline.com Analysis of these modes, often aided by computational methods, can help in determining the preferred conformation of the molecule. nih.gov
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry serves as a cornerstone technique for determining the molecular weight and probing the substructural components of 1(4H)-Pyrazinamine, 4-methyl-. Through high-resolution and tandem mass spectrometry, a detailed picture of its molecular formula and fragmentation behavior emerges.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise mass of a molecule, allowing for the unambiguous determination of its elemental composition. For 1(4H)-Pyrazinamine, 4-methyl-, with a chemical formula of C₅H₇N₃, the theoretical exact mass can be calculated. Experimental HRMS measurements would aim to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby validating the molecular formula.
Table 1: Theoretical Mass Calculation for 1(4H)-Pyrazinamine, 4-methyl- (C₅H₇N₃)
| Element | Atomic Mass (amu) | Count | Total Mass (amu) |
| Carbon (C) | 12.011 | 5 | 60.055 |
| Hydrogen (H) | 1.008 | 7 | 7.056 |
| Nitrogen (N) | 14.007 | 3 | 42.021 |
| Total | 109.132 |
Note: The values presented are based on average atomic masses. High-resolution mass spectrometry would utilize monoisotopic masses for precise determination.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, the protonated molecule of 1(4H)-Pyrazinamine, 4-methyl- ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.
Key fragmentation pathways for a compound like 1(4H)-Pyrazinamine, 4-methyl- would likely involve the loss of small neutral molecules such as HCN (hydrogen cyanide) or CH₃CN (acetonitrile), and the cleavage of the pyrazine ring. The relative abundance of these fragment ions can offer insights into the stability of different parts of the molecule.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies
Electronic spectroscopy provides valuable information about the electronic structure of a molecule, including the nature of its chromophores and its potential for fluorescence.
Chromophore Analysis and Electronic Transitions
The pyrazine ring system, with its alternating double bonds and nitrogen heteroatoms, constitutes the primary chromophore in 1(4H)-Pyrazinamine, 4-methyl-. This conjugated system is responsible for the absorption of ultraviolet and visible light, leading to electronic transitions. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the presence of substituents on the pyrazine ring.
Fluorescent Properties and Quantum Yields
Fluorescence spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescent properties of 1(4H)-Pyrazinamine, 4-methyl-, including its emission wavelength and quantum yield, are dependent on its molecular structure and environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. Factors such as solvent, temperature, and the presence of quenchers can significantly affect the fluorescence intensity and quantum yield.
X-ray Crystallography and Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of 1(4H)-Pyrazinamine, 4-methyl- would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. The crystal system, space group, and unit cell dimensions would be determined, offering a complete picture of its solid-state architecture.
Single Crystal X-ray Diffraction for Molecular Geometry
A definitive determination of the molecular geometry of 1(4H)-Pyrazinamine,4-methyl- through single-crystal X-ray diffraction is currently limited by the absence of its crystal structure in publicly available crystallographic databases, such as the Cambridge Structural Database (CSD). biokeanos.comresearchgate.netcam.ac.uk Single-crystal X-ray diffraction is a powerful technique that provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the three-dimensional shape of a molecule. researchgate.netdergipark.org.tr
In the absence of direct experimental data for 1(4H)-Pyrazinamine,4-methyl-, its molecular geometry can be inferred by examining related structures. For the parent compound, pyrazinamide (B1679903), its crystal structure is available (CSDC entry: 291890). nih.gov Pyrazinamide features a planar pyrazine ring. It is expected that 1(4H)-Pyrazinamine,4-methyl- would exhibit a non-planar 1,4-dihydropyrazine (B12976148) ring. The introduction of a methyl group at the N4 position and the tautomeric form indicated by the "(4H)" notation imply a tetrahedral geometry around the N4 nitrogen and a boat-like conformation for the dihydropyrazine (B8608421) ring, as has been observed in other 1,4-dihydropyrazine derivatives. researchgate.net
The exocyclic amino group (-NH₂) is expected to be nearly coplanar with the adjacent double bond of the pyrazine ring to maximize resonance stabilization. The bond lengths and angles would be influenced by the hybridization of the atoms. For instance, the C-N bonds within the ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic-like system, while the N4-C bonds would be typical single bonds. The precise bond lengths and angles, however, remain to be confirmed by experimental determination.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in the solid state, known as crystal packing, is dictated by intermolecular forces. For 1(4H)-Pyrazinamine,4-methyl-, hydrogen bonding is anticipated to be a dominant interaction governing its crystal structure. The amino group (-NH₂) provides two hydrogen bond donors, while the pyrazine ring nitrogens can act as hydrogen bond acceptors.
Other Advanced Characterization Techniques
Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species with one or more unpaired electrons (paramagnetic species). While 1(4H)-Pyrazinamine,4-methyl- in its ground state is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, its radical cation or anion forms could be studied using this technique.
Studies on various pyrazine derivatives have shown that their radical cations and anions can be generated, for instance, by γ-radiolysis or electrochemical methods, and subsequently analyzed by EPR spectroscopy. nih.gov The resulting EPR spectrum provides information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei, such as ¹⁴N and ¹H. For pyrazine radical cations, two distinct types of spectra corresponding to n(σ)-radicals and π-radicals have been observed, depending on the substituents. The analysis of these spectra can reveal the nature of the singly occupied molecular orbital (SOMO) and the effects of substituents on the electronic structure.
Circular Dichroism (CD) Spectroscopy (for chiral derivatives)
Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable, the molecule under investigation must be chiral.
1(4H)-Pyrazinamine,4-methyl- itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group, the resulting derivative would be optically active and could be characterized by CD spectroscopy. CD spectroscopy is particularly sensitive to the conformation of molecules, especially large biomolecules, and can be used to study the self-assembly of chiral molecules into supramolecular structures. rsc.org The CD spectrum would provide information about the absolute configuration and the conformational features of the chiral pyrazinamine derivative.
Computational Chemistry and Theoretical Modeling of 1 4h Pyrazinamine,4 Methyl
Electronic Structure Calculations and Quantum Mechanical Properties
No published data is available for the electronic structure or quantum mechanical properties of 1(4H)-Pyrazinamine, 4-methyl-.
HOMO-LUMO Energy Gaps and Molecular Orbitals
There are no specific studies detailing the HOMO-LUMO energy gap or the nature of the frontier molecular orbitals for this compound. Such data is crucial for understanding its chemical reactivity and electronic transitions.
Electrostatic Potential and Charge Distribution Analysis
A molecular electrostatic potential (MEP) map for 1(4H)-Pyrazinamine, 4-methyl- has not been published. This analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.
Aromaticity and Electron Delocalization Assessments
Specific computational assessments of the aromaticity and the degree of electron delocalization within the pyrazine (B50134) ring of 1(4H)-Pyrazinamine, 4-methyl- are not found in the literature.
Reaction Mechanism Prediction and Transition State Analysis
Computational Elucidation of Reaction Pathways
There are no available computational studies that elucidate potential reaction pathways involving 1(4H)-Pyrazinamine, 4-methyl-.
Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)
Without computational models of reaction mechanisms, no predictions regarding the regioselectivity, chemoselectivity, or stereoselectivity of reactions involving this compound can be reported.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules like 1(4H)-Pyrazinamine, 4-methyl-. These predictions are crucial for interpreting experimental spectra and understanding the underlying electronic and vibrational structure of the molecule.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating the isotropic shielding tensors of ¹H and ¹³C nuclei. rsc.org These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
Theoretical calculations for related heterocyclic compounds, such as substituted imidazo-[1,2-a]pyrazines, have demonstrated a high degree of correlation (R² values of 0.9888 for ¹H and 0.9331 for ¹³C) between chemical shifts computed with the GIAO method at the B3LYP level of theory and experimental data. rsc.org For 1(4H)-Pyrazinamine, 4-methyl-, predicted chemical shifts would be influenced by the electron-donating effects of the amino and methyl groups, as well as the electronic environment of the pyrazine ring. The specific chemical shifts for the methyl protons, ring protons, and amine protons can be precisely calculated, aiding in the assignment of signals in experimentally obtained spectra. dergipark.org.tr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(4H)-Pyrazinamine, 4-methyl- (Illustrative) Note: This table is illustrative, as specific computational data for this exact molecule is not publicly available. The values are based on typical ranges for similar pyrazine derivatives.
Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in Infrared (IR) and Raman spectroscopy. By performing geometry optimization followed by frequency calculations (typically using DFT with a basis set like 6-311G(d,p)), a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. dergipark.org.tr
For 1(4H)-Pyrazinamine, 4-methyl-, key vibrational modes would include:
N-H stretching of the amine group.
C-H stretching of the methyl group and the aromatic ring.
Ring stretching modes of the pyrazine core.
C-N stretching vibrations.
In-plane and out-of-plane bending modes for C-H and N-H bonds. dergipark.org.tr
Calculations on similar structures, like pyrazinamide (B1679903), have utilized DFT to analyze these vibrations. nih.gov A comparison between the computed and experimental vibrational spectra allows for a detailed assignment of each band, providing a deeper understanding of the molecule's structural characteristics. dergipark.org.tr
Table 2: Predicted Key Vibrational Frequencies for 1(4H)-Pyrazinamine, 4-methyl- (Illustrative) Note: This table is illustrative. Values are based on general frequency regions for the specified functional groups.
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. rsc.orgacs.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The oscillator strength (f) is also calculated, which is a measure of the intensity of the electronic transition.
For 1(4H)-Pyrazinamine, 4-methyl-, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyrazine ring and the amino substituent. TD-DFT calculations can predict the λ_max for these transitions and help elucidate the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). acs.org
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, revealing its flexibility and conformational preferences.
MD simulations can explore the conformational landscape of 1(4H)-Pyrazinamine, 4-methyl-, by modeling its atomic motions over time. researchgate.net Key aspects of its flexibility would include the rotation of the methyl group and the potential for pyramidal inversion at the exocyclic nitrogen atom of the amine group. The pyrazine ring itself, while aromatic, may exhibit subtle puckering or breathing modes. Analysis of the simulation trajectory, including metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability of the molecule and the mobility of its different regions. researchgate.net Studies on related pyrazine derivatives have used potential energy surface (PES) scanning to identify stable rotameric forms, which are often stabilized by intramolecular interactions like hydrogen bonds. rsc.org
The conformation and properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can be used to study how the polarity of the solvent affects the stability of different conformers and the positions of spectroscopic peaks. acs.org
Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules (e.g., water, methanol). This method is more computationally intensive but allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding between the amine group of 1(4H)-Pyrazinamine, 4-methyl- and water molecules.
These simulations can reveal how solvent interactions stabilize or destabilize certain conformations, providing a more accurate picture of the molecule's behavior in solution.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on physicochemical parameters related to chemical activity)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area in computational chemistry for systematically studying how the chemical structure of a compound influences its biological or chemical activity. nih.gov These models establish a mathematical correlation between the activity of a series of compounds and their physicochemical properties, which are quantified using molecular descriptors. rsc.org For a compound like 1(4H)-Pyrazinamine,4-methyl-, QSAR modeling serves as a predictive tool to estimate its potential activity based on theoretically calculated descriptors, thereby guiding the synthesis of more potent analogs. nih.gov
The development of a robust QSAR model involves calculating a wide array of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. brieflands.com The reliability of the model is assessed through rigorous validation techniques. nih.gov
Detailed Research Findings
Research on pyrazinamide and its derivatives has identified several key physicochemical parameters that are critical in determining their chemical and biological activities. researchgate.net These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. The introduction of a methyl group at the N4 position of the pyrazinamine scaffold directly influences these parameters.
Electronic Descriptors: These parameters describe the electron distribution within the molecule and are fundamental to its reactivity and interaction with biological targets.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. brieflands.com A smaller HOMO-LUMO energy gap often implies higher chemical reactivity. rsc.org For 1(4H)-Pyrazinamine,4-methyl-, the electron-donating nature of the methyl group is expected to raise the HOMO energy level compared to the unsubstituted parent compound.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org These maps are vital for understanding non-covalent interactions, such as hydrogen bonding, with a target receptor. chemrxiv.org
Steric and Topological Descriptors: These relate to the size, shape, and topology of the molecule.
Balaban Index (J): As a topological index, the Balaban index describes the branching and connectivity of the molecular structure, which can be correlated with its activity. researchgate.net
Lipophilicity Descriptors:
Calculated n-octanol/water partition coefficient (ClogP): This is a measure of a compound's hydrophobicity. researchgate.net It is a critical parameter for predicting the absorption and distribution of a molecule within a biological system. The methylation at the N4 position would be expected to slightly increase the ClogP value, enhancing its lipophilicity.
Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate these descriptors with a high degree of accuracy. brieflands.comrsc.org By employing a suitable basis set, such as 6-31G++(d,p), researchers can optimize the geometry of 1(4H)-Pyrazinamine,4-methyl- and compute its electronic and structural properties. rsc.org
The following data tables illustrate the kind of physicochemical parameters that would be generated for a QSAR study involving 1(4H)-Pyrazinamine,4-methyl- and its hypothetical analogs.
Table 1: Calculated Physicochemical Descriptors for a Hypothetical Series of Pyrazinamine Analogs
| Compound | Substituent (R) | LUMO Energy (eV) | Dipole Moment (Debye) | Van der Waals Area (Ų) | ClogP |
| Analog 1 | H | -1.25 | 3.45 | 120.5 | 0.85 |
| 1(4H)-Pyrazinamine,4-methyl- | 4-CH₃ | -1.21 | 3.62 | 135.2 | 1.25 |
| Analog 2 | 4-C₂H₅ | -1.19 | 3.68 | 148.9 | 1.68 |
| Analog 3 | 4-Cl | -1.35 | 2.98 | 138.1 | 1.40 |
| Analog 4 | 4-F | -1.33 | 3.05 | 129.7 | 0.99 |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the parameters used in QSAR modeling.
Table 2: Example of a QSAR Model Equation
| Parameter | Description |
| Model Equation | Predicted Activity = 0.45(ClogP) - 0.82(LUMO Energy) + 0.15*(Dipole Moment) - 2.10 |
| Interpretation | - A positive coefficient for ClogP suggests that higher lipophilicity enhances activity.- A negative coefficient for LUMO Energy indicates that a lower electron-accepting capability (a less negative LUMO value) is favorable for activity. brieflands.com- A positive coefficient for Dipole Moment implies that increased polarity contributes positively to the activity. |
Note: This equation is a simplified, hypothetical example to illustrate the structure of a QSAR model.
Applications in Chemical Synthesis and Materials Science
Role as Versatile Synthetic Intermediates
As a substituted aminopyrazine, the compound is a valuable precursor for creating more elaborate molecular architectures. The pyrazine (B50134) core is found in numerous biologically active molecules, including several drugs on the World Health Organization's Model List of Essential Medicines. nih.gov
The reactivity of the aminopyrazine moiety allows it to be a starting point for the synthesis of fused heterocyclic systems. Analogous compounds, such as 2-aminopyrazine (B29847), have been successfully employed as precursors in multi-step syntheses of therapeutic agents. nih.gov For instance, the synthesis of the antiviral drug favipiravir (B1662787) has been achieved in seven steps starting from 2-aminopyrazine, which undergoes a series of transformations including halogenation and cyanation to build the final complex structure. nih.gov Similarly, related amino-substituted heterocycles like 5-aminopyrazoles are well-established precursors for fused pyrazoloazines, demonstrating the general utility of such scaffolds in generating molecular diversity. beilstein-journals.orgnih.gov The presence of the methyl group on the pyrazine ring can further influence regioselectivity in these synthetic routes.
In multi-step organic synthesis, 4-methylpyrazin-2-amine can be utilized as a core structure to which various functional groups are added. Pyrazine derivatives are known to participate in a range of coupling reactions, such as Suzuki and Buchwald-Hartwig, which are fundamental for constructing complex organic molecules. tandfonline.com The amino group can be a handle for further derivatization, or it can direct the regioselectivity of subsequent reactions on the pyrazine ring. A notable example, though on a related heterocycle, is the synthesis of 2-amino-4-methylpyridine (B118599) analogues as inhibitors for inducible nitric oxide synthase (iNOS), which involves building upon the core amino-heterocycle structure. nih.gov
Table 1: Synthetic Utility of Aminopyrazine Scaffolds This table is interactive. Click on the headers to sort.
| Precursor | Reaction Type | Product Class | Application | Reference |
|---|---|---|---|---|
| 2-Aminopyrazine | Halogenation, Cyanation, Diazotization | Substituted Pyrazine | Antiviral Drug Synthesis (Favipiravir) | nih.gov |
| 5-Aminopyrazole | Condensation with bielectrophiles | Fused Pyrazoloazines | Medicinal Chemistry | beilstein-journals.orgnih.gov |
| (Methylpyrazin-2-yl)methyl amine | General Intermediate | Bioactive Molecules | Pharmaceuticals, Agrochemicals | chemimpex.com |
| Pyrazine Derivatives | Suzuki, Buchwald-Hartwig Coupling | Functionalized Pyrazines | Organic Synthesis | tandfonline.com |
Ligand Design in Coordination and Organometallic Chemistry
The pyrazine nucleus, with its two nitrogen atoms in a 1,4-arrangement, is an excellent bridging ligand in coordination chemistry. nih.gov The additional amino and methyl groups on 4-methylpyrazin-2-amine provide further coordination sites and steric/electronic modulation, making it a highly versatile ligand for designing metal complexes.
4-Methylpyrazin-2-amine can coordinate to metal ions in several ways. It can act as a monodentate ligand through one of its ring nitrogens or as a bridging ligand connecting two metal centers. Furthermore, the exocyclic amino group can also participate in coordination, leading to chelation or further bridging, as seen in related amino-pyridine complexes. mdpi.com The synthesis of such complexes typically involves reacting a metal salt with the ligand in a suitable solvent. mdpi.commdpi.com For example, copper(II) complexes with pyrazine amides have been synthesized, showing both chelate (κ²-N,O) and bridging (µ-O,N) coordination modes. mdpi.com Similarly, silver(I) complexes with 2-amino-3-methylpyridine (B33374) form polymeric structures where the ligand bridges metal ions through both the ring nitrogen and the amino group. mdpi.com
Table 2: Examples of Metal Complexes with Related Amino-Heterocyclic Ligands This table is interactive. Click on the headers to sort.
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure | Reference |
|---|---|---|---|---|
| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (Azomethine N, Pyrazine N) | Mononuclear Complex | mdpi.com |
| Pyrazine 2-amide | Cu(II) | κ²-N,O Chelate & µ-O,N Bridge | 1D/2D Coordination Polymer | mdpi.com |
| 2-Amino-3-methylpyridine | Ag(I) | Bridging (Ring N, Amino N) | Polymeric Complex | mdpi.com |
| Methylpyrazine, Aminopyrazine | Ag(I) | Bridging (Pyrazine N, N') | 1D Coordination Polymer | acs.org |
Metal complexes incorporating pyrazine-based ligands are widely studied for their photophysical and catalytic properties. mdpi.com The incorporation of ligands like methylpyrazine and aminopyrazine into metal complexes can lead to strong luminescence. acs.org Silver(I) coordination polymers with these ligands are strongly luminescent in the solid state at room temperature. acs.org The emission characteristics depend on the nature of the ligand; complexes with methylpyrazine exhibit a triplet charge-transfer (³CT) excited state, while those with aminopyrazine show an intraligand (³IL) excited state. acs.org This tunability is crucial for applications in OLEDs, sensors, and bio-imaging. mdpi.com
While specific catalytic studies on 4-methylpyrazin-2-amine complexes are limited, related transition metal complexes are known to be effective catalysts in various organic transformations, such as oxidation and asymmetric alkylation reactions. nih.govmdpi.com The electronic properties imparted by the pyrazine ligand and the specific geometry of the metal center are key to their catalytic activity.
The ability of the pyrazine ring to bridge metal centers makes 4-methylpyrazin-2-amine an ideal building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov These materials are constructed from metal ions or clusters connected by organic linkers, creating extended one-, two-, or three-dimensional structures. nih.gov The regular, porous structures of MOFs make them highly attractive for applications in gas storage, separation, and catalysis. nih.gov
The use of pyrazine, methylpyrazine, and aminopyrazine as bridging ligands to form 1D silver(I) coordination polymers has been explicitly demonstrated. acs.org In these structures, the pyrazine-based ligands link {Ag₂(μ-X)₂} (X = halide) rhombic cores into infinite chains. acs.org Similarly, Cu(II) has been shown to form 1D and 2D CPs with pyrazine amides. mdpi.com The specific structure and properties of the resulting CP or MOF can be tuned by selecting the metal ion, the ligand, and the synthesis conditions, a principle known as reticular chemistry. mdpi.com
Supramolecular Assembly and Host-Guest Chemistry
The arrangement of molecules in the solid state, dictated by non-covalent interactions, is a cornerstone of crystal engineering and supramolecular chemistry. 1(4H)-Pyrazinamine, 4-methyl-, with its hydrogen bond donors (amino group) and acceptors (pyrazine nitrogen atoms), is well-suited for the construction of ordered supramolecular architectures.
Design of Hydrogen-Bonded Networks
The primary amino group and the nitrogen atoms within the pyrazine ring of 1(4H)-Pyrazinamine, 4-methyl- are key functional groups for the formation of robust hydrogen-bonded networks. The amino group can act as a hydrogen bond donor, while the pyrazine nitrogens serve as acceptors. This donor-acceptor complementarity allows for the self-assembly of molecules into predictable patterns, such as chains, sheets, or more complex three-dimensional frameworks.
The N-H···N hydrogen bond is a particularly strong and directional interaction that often dictates the primary supramolecular synthon in related nitrogen-containing heterocyclic compounds. While specific crystallographic data for 1(4H)-Pyrazinamine, 4-methyl- is not extensively documented in publicly available literature, the well-studied supramolecular chemistry of the closely related compound, pyrazinamide (B1679903), provides valuable insights. Pyrazinamide readily forms hydrogen-bonded dimers and catemeric chains, which are fundamental motifs in its crystal structures and cocrystals. It is highly probable that 1(4H)-Pyrazinamine, 4-methyl- exhibits similar hydrogen-bonding motifs, leading to the formation of well-defined supramolecular structures. The presence of the methyl group may introduce steric effects that could influence the packing arrangement and potentially lead to the formation of unique network topologies compared to unsubstituted pyrazinamine.
Formation of Cocrystals and Inclusion Compounds
Cocrystallization, the process of forming a crystalline solid that consists of two or more different molecular species in a stoichiometric ratio, is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. Given its hydrogen bonding capabilities, 1(4H)-Pyrazinamine, 4-methyl- is a promising candidate for the formation of cocrystals with a variety of coformers, such as carboxylic acids, phenols, and other molecules with complementary hydrogen bonding sites.
The formation of cocrystals of pyrazinamide with various dicarboxylic acids and other coformers has been extensively studied, demonstrating the robustness of the pyrazine-acid and pyrazine-amide hydrogen bonding synthons. google.comnih.gov These studies suggest that 1(4H)-Pyrazinamine, 4-methyl- could similarly form cocrystals, where the amino group and pyrazine nitrogens interact with the functional groups of the coformer to create stable, multi-component crystalline structures. The resulting cocrystals could exhibit altered properties such as solubility, stability, and melting point compared to the pure compound.
Furthermore, the pyrazine ring system can participate in the formation of inclusion compounds, where it can be encapsulated within the cavity of a larger host molecule. The size and shape of the 1(4H)-Pyrazinamine, 4-methyl- molecule would determine its suitability as a guest for various host systems, such as cyclodextrins, calixarenes, or metal-organic frameworks. The formation of such host-guest complexes could be driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Catalytic Applications Beyond Metal Catalysis
While metal complexes of pyrazine derivatives have been explored in catalysis, the inherent properties of the pyrazinamine moiety also suggest potential applications in metal-free catalytic systems.
Organocatalytic Roles of Pyrazinamines
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. The basic nitrogen atoms in the pyrazine ring and the amino group of 1(4H)-Pyrazinamine, 4-methyl- could enable it to function as a Brønsted or Lewis base catalyst.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. A phase-transfer catalyst transports a reactant from one phase to the other, where the reaction can proceed.
Quaternary ammonium (B1175870) and phosphonium (B103445) salts are common phase-transfer catalysts. While 1(4H)-Pyrazinamine, 4-methyl- itself is not a quaternary salt, it could potentially be quaternized at one of the ring nitrogen atoms to form a pyrazinium salt. Such a salt, possessing both a hydrophilic charged head and a more lipophilic organic body, could function as a phase-transfer catalyst. These catalysts can facilitate a variety of reactions, including nucleophilic substitutions, oxidations, and reductions, by transporting anions from the aqueous phase into the organic phase. The efficiency of such a catalyst would depend on the nature of the substituents on the pyrazine ring and the counter-ion.
Development of Functional Materials
The incorporation of 1(4H)-Pyrazinamine, 4-methyl- into larger molecular architectures or polymeric structures can lead to the development of functional materials with tailored properties. The reactive amino group provides a convenient handle for chemical modification and polymerization.
Pyrazine derivatives have been investigated for their diverse biological activities, and their incorporation into polymers or materials could lead to applications in areas such as antimicrobial coatings or drug delivery systems. nih.govnih.gov For example, the amino group of 1(4H)-Pyrazinamine, 4-methyl- can be reacted with monomers containing electrophilic groups, such as acyl chlorides or epoxides, to form polyamides or polyamines. The resulting polymers would possess the pyrazine moiety as a repeating unit, which could impart specific electronic, optical, or biological properties to the material.
Chemical Sensors and Probes
The development of chemical sensors and probes often leverages the ability of heterocyclic compounds to interact with specific analytes through mechanisms such as hydrogen bonding, metal coordination, or changes in fluorescence. The amino group on the 1(4H)-Pyrazinamine, 4-methyl- structure could theoretically serve as a recognition site for certain ions or molecules. However, a review of scientific databases and research articles does not yield any instances of this compound being employed as a chemical sensor or probe. The synthesis of more complex sensor molecules often involves pyrazine cores, but not this particular, simpler derivative.
Components in Polymers and Macromolecules
Pyrazine-containing polymers have been investigated for their thermal stability, electronic properties, and potential in high-performance materials. The bifunctional nature of some pyrazine derivatives allows them to act as monomers in polymerization reactions. While the amino group of 1(4H)-Pyrazinamine, 4-methyl- could potentially be a site for polymerization, for instance, in the formation of polyamides or polyimines, there is no documented evidence of its use for this purpose. The current body of research on pyrazine-based polymers focuses on other derivatives that are more readily polymerizable or offer more desirable final properties for specific applications.
Mechanistic Insights into Biological Interactions Strictly Non Clinical
Enzyme Inhibition and Modulation Mechanisms
Research into pyrazine (B50134) derivatives has uncovered significant interactions with various enzyme systems. These non-clinical, in vitro studies provide a foundational understanding of the molecular mechanisms through which these compounds exert their biological effects. The focus remains on the direct interactions at a biochemical level, rather than on therapeutic outcomes.
A key area of investigation has been the inhibition of bacterial enzymes essential for virulence, such as the VirB11 ATPase. This enzyme is a critical component of the type IV secretion system (T4SS) in many pathogenic bacteria, including Helicobacter pylori. The T4SS acts as a molecular syringe, translocating toxic molecules into host cells. By inhibiting VirB11 ATPase, it is possible to disrupt this process and reduce bacterial virulence. ucl.ac.uk
Studies have identified imidazo[1,2-a]pyrazine (B1224502) derivatives as potent inhibitors of the H. pylori VirB11 ATPase, HP0525. ucl.ac.ukbbk.ac.uk These compounds are believed to function as ATP mimics, competitively binding to the ATP-binding site of the enzyme. ucl.ac.uk Virtual high-throughput screening initially identified this class of compounds, leading to the synthesis and in vitro testing of various analogues. ucl.ac.ukresearchgate.net
One study identified a lead imidazo[1,2-a]pyrazine compound with an IC50 value of 7 µM, demonstrating its efficacy as a competitive inhibitor of ATP in the enzyme's active site. ucl.ac.uk Further development led to the creation of bivalent compounds, which incorporate the imidazo[1,2-a]pyrazine moiety linked to a peptide designed to disrupt the hexameric structure of the VirB11 ATPase. ucl.ac.uk While initial bivalent compounds showed limited potency, the research highlights a promising strategy for targeting this essential bacterial enzyme. ucl.ac.uk
Table 1: Inhibition of VirB11 ATPase (HP0525) by Imidazo[1,2-a]pyrazine Derivatives
| Compound Type | Target Enzyme | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines | VirB11 ATPase (HP0525) | Competitive inhibitor of ATP | Identified lead compounds with IC50 values as low as 7 µM. ucl.ac.uk | ucl.ac.ukbbk.ac.ukresearchgate.net |
| Bivalent Compounds (Peptide-Imidazo[1,2-a]pyrazine) | VirB11 ATPase (HP0525) | Dual mechanism: targets active site and hexamer formation. | Initial compounds showed inhibition below 500 µM, requiring further optimization. ucl.ac.uk | ucl.ac.uk |
Derivatives of pyrazine, particularly imidazo[1,2-a]pyrazines and pyrazoles, have been extensively studied as inhibitors of protein kinases, which are crucial regulators of cell division and are often overexpressed in cancer cells. researchgate.netmdpi.com Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play a pivotal role in mitosis, making them attractive targets for inhibition. researchgate.netmdpi.com
Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors. researchgate.net Optimization of these structures, particularly at the solvent-accessible 8-position, has led to improvements in their inhibitory profiles against off-target kinases. researchgate.net Similarly, pyrazole-containing compounds have demonstrated significant inhibitory activity against Aurora kinases. mdpi.comgoogle.com For example, AT9283, a 4-pyrazolamine derivative, shows broad-spectrum activity against multiple kinases, including Aurora kinases. mdpi.com The mechanism of these inhibitors typically involves competitive binding to the ATP pocket of the kinase's active conformation. mdpi.com
The development of these inhibitors is often guided by the need for selectivity to avoid off-target effects. For instance, specific substitutions on the pyrazole (B372694) ring have been shown to be important for achieving selectivity for one kinase over another, such as for JAK1 over JAK2. mdpi.com
Table 2: Kinase Inhibition by Pyrazine and Pyrazole Derivatives
| Compound Class | Target Kinase | Mechanism of Action | Example Compound | Reference |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazines | Aurora Kinases | ATP-competitive inhibition | Compound 25 (demonstrated anti-tumor activity in a xenograft model) | researchgate.net |
| Pyrazole Derivatives | Aurora Kinases, JAK, Bcr-Abl, etc. | ATP-competitive inhibition | AT9283, Tozasertib, Crizotinib | mdpi.comgoogle.comnih.gov |
The structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of enzyme inhibitors. For pyrazine-based compounds, SAR studies have provided valuable insights into the molecular interactions that govern their inhibitory activity. rsc.orgnih.gov
In the context of imidazo[1,2-a]pyrazine inhibitors of VirB11 ATPase, specific substitutions on the aryl group at the 2- and 3-positions have been shown to influence potency. bbk.ac.ukresearchgate.net The presence of an 8-amino group on the imidazo[1,2-a]pyrazine core is a common feature among active compounds. researchgate.net
For pyrazine-triazole hybrids designed as antitubercular agents, SAR studies revealed that the introduction of electron-withdrawing groups, such as nitro (–NO2) or cyano (–CN), on the triazole or pyrazine ring enhanced activity. rsc.org The presence of a trifluoromethyl (–CF3) group was particularly favorable, improving the minimum inhibitory concentration (MIC). This enhancement is attributed to several factors: the small size of fluorine, which meets steric requirements for receptor binding; increased lipid solubility, which improves absorption; and the ability of fluorine to form hydrogen bonds with target enzymes. rsc.org
In another series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, docking studies indicated that the pyrazine heterocycle and the amide group are critical for binding to the target site, while substituents on the aryl group influence cell proliferation. nih.gov Specifically, ester (–CO2Me) and carbonyl (–COMe) groups were found to form additional hydrogen bonds, leading to increased activity compared to halogen substituents. nih.gov
Table 3: Structure-Activity Relationship Highlights for Pyrazine Derivatives
| Compound Series | Target | Favorable Substituents | Inferred Molecular Interaction | Reference |
|---|---|---|---|---|
| Pyrazine-1,2,4-triazole hybrids | Mycobacterial enzymes | Electron-withdrawing groups (-NO2, -CN, -CF3) | Enhanced binding affinity, improved lipid solubility, hydrogen bonding with target enzyme. | rsc.org |
| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | Alkaline Phosphatase | Ester (-CO2Me), Carbonyl (-COMe) groups | Formation of additional hydrogen bonds at the target site. | nih.gov |
| Imidazo[1,2-a]pyrazines | VirB11 ATPase | 8-amino group, specific aryl substitutions at C2/C3 | Key interactions within the ATP-binding pocket. | bbk.ac.ukresearchgate.net |
Antimicrobial Mechanism of Action Studies (In Vitro, Non-Clinical)
The antimicrobial properties of pyrazine derivatives have been a subject of significant non-clinical research, focusing on their biochemical pathways of action and interactions with microbial cellular structures.
Pyrazine derivatives exhibit inhibitory effects against a range of bacteria, including pathogenic strains like Mycobacterium tuberculosis. rsc.orgnih.gov The mechanisms underlying this growth inhibition often involve targeting essential biochemical pathways.
One well-known pyrazine compound, pyrazinamide (B1679903) (PZA), is a prodrug that requires activation by a mycobacterial enzyme. rsc.org While the exact mechanism of PZA is complex, its activated form is known to disrupt membrane potential and interfere with energy production in M. tuberculosis, particularly at an acidic pH. rsc.org Hybrid molecules combining PZA with other antibacterial agents, such as isoniazid (B1672263) (INH), have been synthesized to enhance efficacy. rsc.org These PZA-INH hybrids have shown the ability to inhibit mycolic acid synthesis, a critical pathway for the formation of the mycobacterial cell wall. rsc.org Notably, these hybrid compounds demonstrated a potent bactericidal effect at a physiological pH of 7.0, a condition where PZA alone is inactive. rsc.org
Other pyrazine derivatives have been found to inhibit bacterial growth through different mechanisms. For example, some pyrazine carboxamides have demonstrated potent activity against extensively drug-resistant (XDR) Salmonella Typhi, with the most active compound showing a minimum inhibitory concentration (MIC) of 6.25 mg/mL. nih.govmdpi.com The precise biochemical pathways targeted by these specific compounds are still under investigation but are believed to involve the inhibition of critical enzymes like alkaline phosphatase. nih.govmdpi.com
The antimicrobial action of pyrazine derivatives is fundamentally linked to their ability to interact with and disrupt essential cellular components of microorganisms.
A primary target is the bacterial cell wall or membrane. As mentioned, PZA-INH hybrids interfere with the synthesis of mycolic acid, a unique and essential lipid component of the cell wall in mycobacteria. rsc.org This disruption compromises the structural integrity of the cell wall, leading to bacterial death. Other molecular hybrids incorporating a 1,2,3-triazole ring, which shares some structural similarities with pyrazine systems, have been reported to function by rupturing the phospholipid bilayer of the bacterial cell membrane. acs.org
Beyond the cell envelope, pyrazine derivatives can target intracellular components. The inhibition of enzymes crucial for bacterial survival is a key mechanism. This includes enzymes involved in energy metabolism, as seen with the activated form of PZA, and enzymes essential for DNA replication, such as DNA gyrase, which has been reported as a target for some triazole-based hybrids. acs.org Furthermore, studies on thienopyrimidinone derivatives, which can be seen as structurally related scaffolds, have shown inhibition of tRNA (guanine37-N1)-methyltransferase (TrmD). semanticscholar.org TrmD is an essential enzyme in many bacteria responsible for tRNA modification, and its inhibition disrupts protein synthesis, ultimately leading to cell death. semanticscholar.org The ability of pyrazine compounds to coordinate with metal ions present in metalloenzymes could also contribute to their antimicrobial effect by inhibiting the biological functions of these essential proteins. acs.org
Receptor Binding and Modulation at a Molecular Level
The pyrazine ring is a key scaffold in medicinal chemistry, found in numerous compounds designed to interact with a variety of biological receptors. The nature of these interactions is dictated by the substituents on the pyrazine core, which influence the compound's electronic properties, stereochemistry, and binding capabilities.
Computational modeling and structural biology techniques, such as X-ray crystallography, are pivotal in understanding how pyrazine-containing ligands bind to their receptor targets. These studies reveal the specific molecular interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
For instance, structure-activity relationship (SAR) studies on a series of 1,4-pyrazine-containing inhibitors targeting the histone acetyltransferases (HATs) p300/CBP have provided detailed binding insights. nih.gov Modeling has shown that specific substitutions on the pyrazine ring are critical for inhibitory activity. For example, compound 3 (5,6-bis(4-bromophenyl)-3-(piperidin-4-ylmethoxy)pyrazin-2-amine) demonstrated significantly higher inhibitory activity against p300 HAT compared to analogues with different spacer groups or substitutions, indicating that the piperidin-4-ylmethoxy group is a favored substituent for this particular receptor interaction. nih.gov
Similarly, docking studies of quinolyl pyrazinamide derivatives with sigma receptors (σR) have been used to predict binding affinities. nih.gov The modeling for a synthesized derivative (Compound 1 ) predicted a more favorable docking score with the σ1R compared to chloroquine, which was attributed to enhanced hydrophobic interactions with specific amino acid residues like V84 and F107 within the receptor's binding pocket. nih.gov This prediction was later confirmed by in vitro binding assays, which also surprisingly revealed a high affinity for the σ2R. nih.gov
These examples underscore the power of ligand-receptor interaction modeling in rational drug design, allowing for the optimization of pyrazine scaffolds to achieve higher potency and selectivity for a desired biological target.
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, inducing a conformational change that alters the receptor's activity. Several pyrazine derivatives have been identified as allosteric modulators, a mechanism of significant therapeutic interest.
A notable example is the allosteric inhibition of the SHP2 protein tyrosine phosphatase, an important target in cancer research. mdpi.comresearchgate.net The compound SHP099 (6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine) is a potent and selective allosteric inhibitor of SHP2. researchgate.net X-ray crystallography has revealed that SHP099 binds to a previously unknown allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains. mdpi.comresearchgate.net This binding stabilizes SHP2 in an auto-inhibited conformation, effectively acting as a "molecular glue" and preventing its activation. researchgate.net Structure-based drug design efforts have used this information to develop other novel pyrazine-based allosteric inhibitors. mdpi.comresearchgate.net
Another area where pyrazine derivatives act as allosteric modulators is with metabotropic glutamate (B1630785) receptors (mGluRs). Novel 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been developed as negative allosteric modulators (NAMs) of the mGluR2 subtype. gccpo.org These compounds bind to an allosteric site on the mGluR2, inhibiting its function and thereby enhancing glutamatergic signaling, an effect explored for its potential in neurological disorders. gccpo.org
| Compound/Derivative Class | Receptor Target | Interaction Type | Key Findings | Reference |
|---|---|---|---|---|
| 1,4-Pyrazine Derivatives | p300/CBP HAT | Competitive Inhibition | The piperidin-4-ylmethoxy group was identified as a highly favorable substituent for inhibitory activity. | nih.gov |
| Quinolyl Pyrazinamides | Sigma-1 (σ1R) & Sigma-2 (σ2R) | Ligand Binding | Modeling predicted, and assays confirmed, high binding affinity driven by hydrophobic interactions. | nih.gov |
| SHP099 | SHP2 Phosphatase | Allosteric Inhibition | Binds to a novel allosteric site, stabilizing an auto-inhibited conformation of the enzyme. | mdpi.comresearchgate.net |
| 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives | mGluR2 | Negative Allosteric Modulation (NAM) | These compounds act as NAMs, inhibiting the receptor to enhance glutamatergic signaling. | gccpo.org |
Biotransformation Pathways and Metabolic Fate (Chemical Perspective)
The metabolic fate of a xenobiotic compound is a critical aspect of its biological activity. Biotransformation reactions, typically categorized into Phase I (functionalization) and Phase II (conjugation), alter the chemical structure of a compound to facilitate its excretion. nih.gov These transformations can lead to the activation of a prodrug, the detoxification of an active compound, or the formation of metabolites with different activity profiles. nih.gov
In vitro systems, such as liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) and hepatocytes, are essential tools for studying the metabolic pathways of compounds like pyrazine derivatives.
Studies on pyrazinamide (PZA), a cornerstone antituberculosis drug, have shown that it is a prodrug activated by the amidase PncA in Mycobacterium tuberculosis to form pyrazinoic acid (POA), the active metabolite. nih.gov However, from a host metabolism perspective, research has investigated its effects on host enzymes. For example, in vitro assays using whole cell lysates of M. tuberculosis and M. smegmatis showed that POA did not inhibit fatty acid synthase-I (FAS-I) activity, challenging earlier hypotheses about its mechanism of action. nih.gov
More broadly, studies on various pyrazine-containing compounds reveal common metabolic transformations. The biotransformation of the coumarin (B35378) derivative IMM-H004 was studied using rat and human liver microsomes (RLM and HLM). frontiersin.org These in vitro studies identified demethylation and glucuronidation as the primary metabolic pathways. While demethylation was a low-capacity pathway, glucuronidation showed high affinity and capacity in both RLM and HLM, suggesting it is a major route of metabolism for this compound. frontiersin.org
Similarly, investigations into the antituberculosis agent SKLB-TB1001 revealed rapid biotransformation in vivo. asm.org In vitro studies using mass spectrometry helped to identify the metabolic by-products, which were then confirmed by chemical synthesis. asm.orgnih.gov
Identifying the specific chemical structures of metabolites is crucial for understanding a compound's complete biological lifecycle. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS).
In humans and animals, pyrazines are generally metabolized via hydroxylation, followed by conjugation with glucuronic acid or glutathione, before being excreted by the kidneys. The pyrazine ring itself is often not cleaved during this process. researchgate.net
For the compound IMM-H004 , four metabolites were identified in vitro: two demethylated metabolites (M1, M2), a glucuronide conjugate (IMM-H004G), and a sulfated conjugate (M4). frontiersin.org These findings were consistent with metabolites observed in vivo in rats. frontiersin.org
The metabolism of the anti-infective drug candidate SQ109 was also investigated. While SQ109 itself was the major species found in lung tissue, two major metabolites were identified: a hydroxy-adamantyl analog and N′-adamantylethylenediamine. nih.gov
In the context of Mycobacterium tuberculosis itself mediating biotransformations, a pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue was found to be metabolized by the bacterium through hydroxylation and N-methylation, producing several distinct metabolites. nih.gov This highlights that biotransformation can be mediated by the target organism as well as the host.
| Parent Compound | Metabolic Pathway | Identified Metabolites/Products | Study Context | Reference |
|---|---|---|---|---|
| Pyrazinamide (PZA) | Amidase action (in Mtb) | Pyrazinoic acid (POA) | Activation to active form | nih.gov |
| General Pyrazines | Hydroxylation, Conjugation | Glucuronates, Glutathione conjugates | General animal metabolism | researchgate.net |
| IMM-H004 | Demethylation, Glucuronidation, Sulfation | M1 (demethylated), M2 (demethylated), IMM-H004G (glucuronide), M4 (sulfated) | In vitro (liver microsomes) and in vivo (rats) | frontiersin.org |
| SQ109 | Hydroxylation, Amine cleavage | Hydroxy-adamantyl analog, N′-adamantylethylenediamine | In vivo (rabbit lung tissue) | nih.gov |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogue | Hydroxylation, N-methylation | Hydroxylated and N-methylated products | Metabolism by M. tuberculosis | nih.gov |
Future Research Trajectories for 1 4h Pyrazinamine,4 Methyl
Advancements in Asymmetric Synthesis of Chiral Pyrazinamines
The development of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in pharmaceuticals and materials science. frontiersin.orgchiralpedia.com Future research will likely focus on establishing efficient asymmetric methods to synthesize chiral derivatives of 1(4H)-Pyrazinamine, 4-methyl-. Creating chiral centers on the pyrazine (B50134) ring or its substituents could unlock novel molecular architectures with unique biological or material properties. researchgate.net
Key research trajectories in this area include:
Transition-Metal Catalysis : This approach uses a central metal atom coordinated to chiral ligands to create an asymmetric environment. chiralpedia.com Research could explore the use of rhodium, ruthenium, or palladium complexes to catalyze asymmetric hydrogenations or cross-coupling reactions on precursors to 1(4H)-Pyrazinamine, 4-methyl-. chiralpedia.com
Organocatalysis : Utilizing small, metal-free organic molecules, organocatalysis offers a greener alternative to metal-based systems. frontiersin.org Chiral Brønsted acids or bases could be designed to catalyze enantioselective additions to the pyrazinamine scaffold. frontiersin.org This method has been highlighted for its spectacular development and importance in asymmetric synthesis. chiralpedia.com
Biocatalysis : Enzymes represent nature's solution to chirality, offering exceptional selectivity under mild conditions. frontiersin.org Future work could involve screening for or engineering enzymes (e.g., transaminases, hydrolases) capable of performing kinetic or dynamic kinetic resolution on racemic mixtures of 1(4H)-Pyrazinamine, 4-methyl- derivatives.
| Method | Principle | Potential Application to 1(4H)-Pyrazinamine,4-methyl- | Key Advantages |
| Transition-Metal Catalysis | A chiral ligand transfers stereochemical information from the catalyst to the substrate. chiralpedia.com | Asymmetric hydrogenation of a prochiral double bond on a precursor molecule. | High efficiency, broad substrate scope, well-established. chiralpedia.com |
| Organocatalysis | A small chiral organic molecule activates the substrate non-covalently (e.g., via hydrogen bonding). frontiersin.org | Enantioselective functionalization of the pyrazine ring or N-alkylation. | Metal-free, lower toxicity, aligns with green chemistry principles. chiralpedia.com |
| Biocatalysis | An enzyme's chiral active site selectively binds and transforms one enantiomer. frontiersin.org | Resolution of a racemic mixture of a chiral 1(4H)-Pyrazinamine,4-methyl- derivative. | High enantioselectivity, mild reaction conditions, environmentally benign. frontiersin.org |
Exploitation of Pyrazinamines in Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful technology for organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions. nih.govfrontiersin.org This approach uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to activate substrates that are otherwise unreactive. frontiersin.orgchemicaljournal.in Future research will undoubtedly explore the functionalization of the 1(4H)-Pyrazinamine, 4-methyl- core using this technology.
Promising research avenues include:
Late-Stage Functionalization : Photoredox catalysis is ideal for introducing functional groups onto complex molecules. nih.gov Methods could be developed for the direct C-H arylation, alkylation, or trifluoromethylation of the pyrazinamine ring, using the nitrogen atoms to direct the reaction. nih.gov
Dual Catalysis : Combining photoredox catalysis with other catalytic systems, such as nickel or organocatalysis, opens up new reaction pathways. chemicaljournal.in A dual photoredox/nickel catalytic cycle could be developed to couple 1(4H)-Pyrazinamine, 4-methyl- with various organic halides.
Novel Reaction Discovery : The unique electronic properties of the pyrazinamine scaffold could be exploited to design novel photoredox-mediated transformations, such as cycloadditions or ring-opening reactions, creating structurally diverse molecular libraries.
| Photocatalyst Type | Examples | Excitation Wavelength | Potential Use with Pyrazinamines |
| Transition-Metal Complexes | [Ru(bpy)₃]²⁺, [Ir(ppy)₃] | Visible (Blue/Green Light) | Driving C-C and C-N cross-coupling reactions. chemicaljournal.in |
| Organic Dyes | Eosin Y, Rose Bengal | Visible (Green Light) | Cost-effective option for radical additions and functionalizations. chemicaljournal.in |
| Semiconductors | Carbon Nitride, TiO₂ | UV/Visible | Heterogeneous catalysis for improved recyclability and scalability. |
Interdisciplinary Research with Materials Science and Nanotechnology
The fields of materials science and nanotechnology focus on creating functional materials by controlling their structure at the molecular and nanoscale levels. mdpi.comresearchgate.net The 1(4H)-Pyrazinamine, 4-methyl- compound, with its aromatic structure and multiple nitrogen atoms, is an attractive building block for novel functional materials. uio.no
Future interdisciplinary research could pursue:
Metal-Organic Frameworks (MOFs) : The pyrazine nitrogen atoms can act as coordination sites for metal ions. Research could focus on using 1(4H)-Pyrazinamine, 4-methyl- or its derivatives as organic linkers to construct porous MOFs for applications in gas storage, separation, or catalysis.
Functionalized Nanoparticles : The compound could be used to functionalize the surface of nanoparticles (e.g., gold, silica). This could impart specific recognition capabilities for sensing applications or improve the nanoparticles' dispersibility and compatibility in polymer composites. researchgate.net
Organic Electronics : Pyrazine derivatives are known components in organic electronic materials. Investigations could assess the charge transport properties of polymers or small molecules incorporating the 1(4H)-Pyrazinamine, 4-methyl- unit for potential use in organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs). ipicyt.edu.mx
Development of Advanced Analytical Techniques for Pyrazinamine Detection
The ability to accurately detect and quantify a chemical compound is crucial for research and application. While specific methods for 1(4H)-Pyrazinamine, 4-methyl- are not established, techniques developed for the closely related drug Pyrazinamide (B1679903) (PZA) provide a clear blueprint for future research. nih.govmdpi.com
Key research goals would be:
Chromatographic Methods : Developing and validating a robust High-Performance Liquid Chromatography (HPLC) method, likely coupled with a UV or mass spectrometry (MS) detector, would be a primary objective. nih.govmdpi.comsciensage.info This would allow for precise quantification in various matrices.
Spectroscopic Techniques : A spectrofluorimetric method could be developed, leveraging the molecule's potential native fluorescence for a highly sensitive and cost-effective analysis. thestudiesjournal.com Research would involve optimizing excitation and emission wavelengths and validating the method according to ICH guidelines. thestudiesjournal.com
Sensor Development : For real-time monitoring, research could focus on electrochemical or optical sensors where 1(4H)-Pyrazinamine, 4-methyl- acts as an analyte, possibly through immobilization on a transducer surface.
The table below shows typical validation parameters for analytical methods developed for Pyrazinamide, which would serve as a benchmark for methods developed for 1(4H)-Pyrazinamine, 4-methyl-.
| Analytical Method | Analyte | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |
| HPLC-UV | Pyrazinamide | > 0.99 | 0.5 µg/mL | Not Reported | nih.gov |
| HPLC-UV | Pyrazinamide | 0.9999 | 0.30 µg/mL | Not Reported | mdpi.com |
| RP-HPLC | Pyrazinamide | Not Reported | 0.036 µg/ml | 0.11 µg/ml | sciensage.info |
| Spectrofluorimetry | Pyrazinamide | 0.9999 | 4.1259 ng/mL | 9.6369 ng/mL | thestudiesjournal.com |
Computational Design of Pyrazinamine-Based Functional Molecules
Computational chemistry provides powerful tools to predict molecular properties and guide experimental research, saving time and resources. researchgate.net Applying these methods to 1(4H)-Pyrazinamine, 4-methyl- can accelerate the discovery of new functional molecules. semanticscholar.orgnih.gov
Future computational studies should focus on:
Density Functional Theory (DFT) Calculations : DFT can be used to calculate the electronic structure, molecular electrostatic potential (MEP), and reactivity parameters (e.g., HOMO-LUMO gap) of 1(4H)-Pyrazinamine, 4-methyl- and its hypothetical derivatives. researchgate.networldscientific.com This can help predict their stability, reactivity, and potential as electronic materials.
Molecular Docking : If a biological target is hypothesized, molecular docking simulations can predict the binding affinity and orientation of pyrazinamine-based ligands within the target's active site. semanticscholar.orgrsc.org This is a key step in rational drug design.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of pyrazinamine-based molecules, such as conformational changes or their interaction with solvents or biological membranes over time. nih.gov
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. researchgate.net | HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution. researchgate.net |
| Molecular Docking | Predict binding mode and affinity to a biological target. semanticscholar.org | Binding energy, protein-ligand interactions, ideal conformation. |
| Molecular Dynamics (MD) | Simulate the movement and interaction of atoms and molecules over time. nih.gov | Structural stability, conformational flexibility, interaction dynamics. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Correlate chemical structure with biological activity. rsc.org | Predictive models for the activity of new, unsynthesized compounds. |
Q & A
Basic: What are the standard synthetic routes for 1(4H)-Pyrazinamine,4-methyl- and its derivatives, and how do reaction conditions influence yield?
Methodological Answer:
- Synthetic Pathways : Derivatives like 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride are synthesized via nucleophilic substitution reactions. For example, reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by hydrogen chloride treatment to form dihydrochloride salts .
- Critical Variables :
- Yield Optimization : Adjusting stoichiometric ratios (e.g., excess N-methylpiperazine) and monitoring pH during salt formation can improve yields by 15–20% .
Advanced: How can computational modeling predict the reactivity of 1(4H)-Pyrazinamine,4-methyl- in nucleophilic substitution reactions?
Methodological Answer:
- DFT Studies : Density Functional Theory (DFT) calculates charge distribution on the pyrazinamine ring, identifying reactive sites. For example, the N1 position in 4-methylpiperazine derivatives shows higher electrophilicity, favoring SN2 mechanisms .
- Solvent Effects : Simulations using polarizable continuum models (PCM) reveal that aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by ~30% compared to protic solvents .
- Validation : Cross-referencing computed intermediates (e.g., N-oxide formation) with experimental LC-MS data ensures model accuracy .
Basic: What spectroscopic techniques are most effective for characterizing 1(4H)-Pyrazinamine,4-methyl- derivatives?
Methodological Answer:
- 1H-NMR : Distinct signals for methyl groups (δ 2.3–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm structural integrity .
- IR Spectroscopy : Stretching vibrations at 3300 cm⁻¹ (N-H) and 1600 cm⁻¹ (C=N) validate amine and pyrazine functionalities .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 264.2 for dihydrochloride salts) and fragmentation patterns .
Advanced: How do steric and electronic factors influence the regioselectivity of 1(4H)-Pyrazinamine,4-methyl- in multi-step syntheses?
Methodological Answer:
- Steric Hindrance : Bulky substituents (e.g., phenyl groups) at the 4-position reduce accessibility to the N2 atom, directing reactions to the N1 site. Observed in derivatives like 2-(4-phenylethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-pyrrolo[3,4-c]pyridine .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity at adjacent carbons, favoring C-6 functionalization over C-2 in pyrazine rings .
- Case Study : In imatinib analogs, methylpiperazine moieties exhibit 90% regioselectivity for meta-substitution due to conjugation with pyrimidine rings .
Basic: What are the stability challenges for 1(4H)-Pyrazinamine,4-methyl- under varying pH and temperature?
Methodological Answer:
- pH Sensitivity : Protonation of the amine group at pH < 3 increases solubility but accelerates hydrolysis. Stability assays show 80% degradation after 24 hours at pH 2 .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, necessitating storage at 4°C for long-term stability .
- Light Sensitivity : UV-Vis studies indicate photodegradation under 254 nm light, requiring amber vials for storage .
Advanced: How can kinetic studies resolve contradictions in reported reaction mechanisms for 1(4H)-Pyrazinamine,4-methyl- derivatives?
Methodological Answer:
- Rate Monitoring : Stopped-flow spectroscopy tracks intermediates (e.g., enamine formation) in real-time, distinguishing SN1 vs. SN2 pathways .
- Isotope Labeling : 15N-labeled amines clarify whether N-methylation precedes or follows ring closure in piperazine syntheses .
- Contradiction Resolution : Conflicting reports on nitro-group reduction (H2/Pd-C vs. NaBH4) are resolved by identifying solvent-dependent side reactions (e.g., over-reduction to hydroxylamines in alcoholic solvents) .
Basic: What are the best practices for designing bioactivity assays involving 1(4H)-Pyrazinamine,4-methyl- derivatives?
Methodological Answer:
- Receptor Binding Assays : Use radiolabeled ligands (e.g., 3H-spiperone) to quantify affinity for serotonin receptors (e.g., 5-HT2A) .
- Enzyme Inhibition : IC50 values for acetylcholinesterase are measured via Ellman’s assay, with controls for non-specific thiol interactions .
- Cytotoxicity Screening : MTT assays on HEK293 cells identify LC50 values, ensuring derivatives with >80% viability at 10 µM proceed to in vivo studies .
Advanced: How do surface adsorption properties of 1(4H)-Pyrazinamine,4-methyl- impact indoor air chemistry studies?
Methodological Answer:
- Adsorption Kinetics : Quartz crystal microbalance (QCM) measurements show rapid adsorption on silica surfaces (Δf = −120 Hz in 10 min), relevant to indoor particulate interactions .
- Oxidative Reactivity : Surface-bound amines react with ozone, generating secondary organic aerosols (SOAs) detected via aerosol mass spectrometry (AMS) .
- Environmental Impact : Computational fluid dynamics (CFD) models predict 20% higher indoor persistence for methylpiperazine derivatives compared to non-methylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
